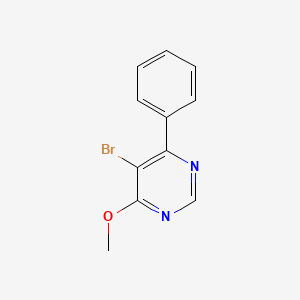

5-Bromo-4-methoxy-6-phenylpyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-methoxy-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-11-9(12)10(13-7-14-11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBXMEZNCACRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-6-phenylpyrimidine typically involves the bromination of 4-methoxy-6-phenylpyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-6-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the pyrimidine ring can undergo reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Products include 4-methoxy-6-phenylpyrimidine derivatives with different substituents replacing the bromine atom.

Oxidation: Products include 4-methoxy-6-phenylpyrimidine-2-carbaldehyde.

Reduction: Products include 4-methoxy-6-phenylpyrimidine derivatives with reduced pyrimidine rings.

Scientific Research Applications

5-Bromo-4-methoxy-6-phenylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In biological studies, it may modulate receptor activity by interacting with specific receptor sites on cell membranes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Substituent Effects:

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance electrophilic aromatic substitution reactivity compared to chlorine .

- Methoxy vs. Hydroxy : Methoxy groups improve lipid solubility and reduce hydrogen-bonding capacity relative to hydroxyl groups, affecting bioavailability .

- Phenyl vs. Methyl : The phenyl group increases molecular weight and enables π-π interactions, crucial in supramolecular chemistry and drug-receptor binding .

Spectroscopic and Crystallographic Insights

- Spectroscopy: Comparative studies on 2-amino-5-bromo-6-methyl-4-pyrimidinol reveal that bromine and methoxy groups cause distinct NMR shifts (e.g., downfield shifts for Br in ¹H NMR) .

- Crystal Packing : 4,6-Dichloro-5-methoxypyrimidine forms 3D frameworks via Cl···N interactions (3.09–3.10 Å), whereas brominated analogs may exhibit longer Br···N distances due to larger van der Waals radii .

Pharmaceutical Relevance

- Kinase Inhibition : Cyclopropyl-substituted analogs (e.g., 5-Bromo-4-cyclopropyl-6-methylpyrimidine) show promise in kinase inhibition due to their strained ring systems .

- Antimicrobial Activity: Hydroxy-substituted derivatives (e.g., 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine) exhibit enhanced antibacterial activity via hydrogen bonding with microbial enzymes .

Biological Activity

5-Bromo-4-methoxy-6-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₉BrN₂O. Its structure features a pyrimidine ring with a bromine atom at position 5 and a methoxy group at position 4, along with a phenyl group at position 6. This configuration contributes to its reactivity and biological properties, making it a valuable precursor for various pharmaceutical compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or receptor modulator , influencing various cellular processes:

- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

- Receptor Modulation : The compound may also modulate receptor activities, affecting signaling pathways involved in cancer progression and other diseases.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties:

- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that derivatives of this compound effectively inhibit the proliferation of various cancer cell lines, including A549 cells (non-small cell lung cancer) .

- Induction of Apoptosis : The compound has been associated with the induction of apoptosis in cancer cells, further supporting its potential as an anticancer agent .

Antiviral Activity

The compound has also been investigated for its antiviral properties:

- Targeting Viral Infections : this compound serves as a building block for synthesizing antiviral agents, showing promise in inhibiting viral replication mechanisms .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives. Below is a summary of key findings:

Q & A

How can researchers optimize synthetic routes for 5-Bromo-4-methoxy-6-phenylpyrimidine to maximize yield and minimize side reactions?

Basic Research Question

To optimize synthesis, prioritize stepwise functionalization of the pyrimidine ring. Begin with bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions, followed by methoxy group introduction via nucleophilic substitution with sodium methoxide. The phenyl group can be incorporated via Suzuki-Miyaura coupling using a palladium catalyst . Employ statistical experimental design (e.g., factorial or response surface methodology) to analyze variables like temperature, reagent stoichiometry, and reaction time. For example, reducing excess brominating agents minimizes halogenation at unintended positions .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

Use a combination of:

- NMR : H and C NMR to confirm substituent positions and aromaticity. The methoxy group typically appears as a singlet at ~3.8 ppm in H NMR.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak at m/z 279.04).

- HPLC-PDA : For purity assessment (>95% purity recommended for biological assays).

Cross-reference with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities in spectral assignments .

What advanced computational tools can accelerate reaction design for derivatives of this compound?

Advanced Research Question

Leverage quantum chemical calculations (e.g., density functional theory, DFT) to predict reactivity and transition states. Tools like Gaussian or ORCA simulate reaction pathways, identifying energy barriers for bromination or methoxy substitution. ICReDD’s integrated computational-experimental workflows use reaction path searches to optimize conditions (e.g., solvent polarity, catalyst selection) before lab validation . For example, simulating the steric effects of the phenyl group can guide regioselective modifications .

How should researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

Advanced Research Question

Discrepancies often arise from structural analogs with subtle substitution differences. Perform comparative bioactivity assays under standardized conditions (e.g., fixed concentrations, cell lines). For instance, replacing the methoxy group with a chlorine atom (as in 4,6-dichloro-5-methoxypyrimidine) may alter lipophilicity and target binding . Use SAR (structure-activity relationship) studies to isolate the impact of bromine’s electronegativity versus methoxy’s electron-donating effects .

What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Basic Research Question

After quenching the reaction, use liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts. Column chromatography with silica gel and a gradient of hexane/ethyl acetate (7:3 to 1:1) effectively separates the target compound from halogenated impurities. Recrystallization in ethanol or methanol enhances crystalline purity (>98%) . Monitor by TLC (Rf ~0.4 in hexane:EtOAc 1:1) to confirm homogeneity.

How can statistical experimental design improve reaction condition optimization for novel derivatives?

Advanced Research Question

Implement Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). A central composite design (CCD) reduces the number of trials while identifying interactions between variables. For example, a 2 factorial design revealed that excess bromine at high temperatures promotes di-bromination, which was mitigated by reducing reaction time . Use software like JMP or Minitab for data analysis and predictive modeling.

What methodologies elucidate the reaction mechanisms of this compound in cross-coupling reactions?

Advanced Research Question

Combine kinetic isotope effect (KIE) studies with computational modeling. For Suzuki-Miyaura coupling, track C-labeled phenylboronic acid to confirm transmetallation steps. DFT calculations can model the oxidative addition of Pd(0) to the C-Br bond, identifying rate-limiting steps. Experimental validation via in-situ IR spectroscopy monitors intermediate formation (e.g., Pd-aryl complexes) .

How do substitution patterns influence the biological and chemical properties of this compound?

Advanced Research Question

Replace the bromine with other halogens (e.g., Cl, I) to study electronic effects on nucleophilic aromatic substitution. Methoxy-to-hydroxyl group conversion (via demethylation) increases hydrogen-bonding potential, impacting solubility and target affinity. Comparative studies with 5-cyano or 5-amino analogs reveal how electron-withdrawing/donating groups modulate reactivity in medicinal chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.